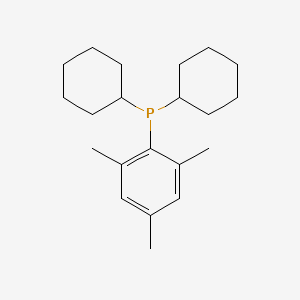

Dicyclohexyl(mesityl)phosphine

Descripción

Significance of Phosphine (B1218219) Ligands in Homogeneous Catalysis

Phosphine ligands (PR₃) are arguably the most important and versatile class of ligands in the realm of homogeneous catalysis, primarily due to the facility with which their electronic and steric properties can be systematically modified. csic.escfmot.de These organophosphorus compounds coordinate to a transition metal center through the lone pair of electrons on the phosphorus atom, functioning as strong σ-donors. fiveable.menumberanalytics.com This interaction is crucial for stabilizing the metal complex, often in low-valent states, and modulating its reactivity and selectivity in a catalytic cycle. fiveable.menih.gov

The influence of phosphine ligands is twofold:

Electronic Effects : Phosphines donate electron density to the metal center, which can influence its oxidation state and facilitate key steps in a catalytic cycle, such as the oxidative addition of substrates. fiveable.menumberanalytics.com The electron-donating ability (basicity) of a phosphine can be tuned by changing the R groups; alkylphosphines are generally more electron-rich than arylphosphines. gessnergroup.com

Steric Effects : The size of the substituents on the phosphorus atom dictates the steric environment around the metal center. cfmot.denumberanalytics.com Bulky phosphine ligands can create a sterically crowded coordination sphere that promotes reductive elimination, often the product-forming step in cross-coupling reactions, and can prevent catalyst deactivation pathways like the formation of inactive dimers. acs.org The Tolman cone angle is a common parameter used to quantify the steric bulk of phosphine ligands. cfmot.de

This tunability allows for the rational design of catalysts tailored for specific chemical transformations, including industrially significant processes like hydrogenation, hydroformylation, and a wide array of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. cfmot.deresearchgate.net

Evolution of Sterically Hindered and Electron-Rich Phosphine Ligands

The historical development of homogeneous catalysis has been paralleled by the evolution of phosphine ligand design. numberanalytics.com While early catalysts, like Wilkinson's catalyst, successfully utilized relatively simple phosphines like triphenylphosphine (B44618) (PPh₃), the demand for catalysts capable of activating more challenging substrates, such as aryl chlorides, spurred the development of new ligand classes. cfmot.denumberanalytics.com A major breakthrough was the recognition that catalysts supported by sterically hindered and strongly electron-donating phosphines exhibit superior performance in many contexts. csic.esnih.gov

This led to the emergence of several prominent families of ligands over the past few decades:

Bulky Trialkylphosphines : Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) were among the first generation of bulky, electron-rich ligands that demonstrated enhanced catalytic activity. csic.eschemicalbook.com

Dialkylbiaryl Phosphines : The Buchwald group developed a large and highly successful family of ligands based on a biaryl backbone with a phosphino (B1201336) group at the 2-position. sigmaaldrich.com These ligands, such as XPhos and SPhos, combine significant steric bulk with high electron-donating capacity, proving exceptionally effective in palladium-catalyzed C-C, C-N, and C-O bond-forming reactions. The modular synthesis of these ligands allows for fine-tuning to optimize performance for a specific application. csic.es

Other Advanced Ligands : Further innovation has led to other sophisticated ligand scaffolds, including di-adamantylalkylphosphines (cataCXium® A) and chelating N,P ligands (DalPhos), which also feature bulky and electron-rich phosphine moieties. sigmaaldrich.com

The overarching principle driving this evolution is that the combination of steric bulk and electron-richness is crucial for creating highly active monoligated palladium complexes, which are often the most reactive species in catalytic cycles for cross-coupling reactions.

Contextualization of Dicyclohexyl(mesityl)phosphine within Modern Ligand Design Principles

This compound fits squarely within the modern design principles of sterically demanding and electron-rich ancillary ligands. chemscene.comcsic.es Its molecular architecture is a deliberate fusion of components known to impart desirable catalytic properties:

Dicyclohexylphosphino Group : The two cyclohexyl rings provide both significant steric bulk and strong electron-donating character, typical of alkylphosphines. acs.org The dicyclohexylphosphino moiety is a common feature in many powerful ligands developed for challenging cross-coupling reactions.

The combination of these features in this compound results in a monodentate ligand that is both highly basic (electron-rich) and sterically imposing. This profile is designed to promote the formation of active, low-coordinate metal complexes, accelerate key catalytic steps, and enhance catalyst stability and turnover numbers. acs.org It belongs to the broader family of Buchwald-type ligands, which are engineered to balance steric and electronic effects to overcome the high activation barriers associated with difficult coupling reactions, such as those involving unreactive aryl chlorides or sterically congested substrates. sigmaaldrich.comacs.org

| Compound Name | Abbreviation/Type | Key Structural Feature(s) |

| Triphenylphosphine | PPh₃ | Tris-aryl phosphine, moderate bulk |

| Tricyclohexylphosphine | PCy₃ | Tri-alkyl phosphine, bulky, electron-rich |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Tri-alkyl phosphine, very bulky, electron-rich |

| (2-Biphenylyl)dicyclohexylphosphine | XPhos | Buchwald-type; biaryl backbone with -PCy₂ group |

| This compound | - | -PCy₂ group with a bulky mesityl group |

Structure

3D Structure

Propiedades

IUPAC Name |

dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMRUTAFFILQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584650 | |

| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-48-3 | |

| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclohexyl Mesityl Phosphine and Analogs

Traditional Synthetic Routes to Phosphines

Traditional methods for phosphine (B1218219) synthesis have been the bedrock of organophosphorus chemistry for many years. These routes typically involve stoichiometric reagents and are widely used for preparing a diverse range of phosphine ligands. nih.govingentaconnect.comuw.edu.pl

Reactions of Halophosphines with Organometallic Reagents

One of the most fundamental and widely utilized methods for creating phosphorus-carbon bonds is the reaction of halophosphines with organometallic reagents, such as Grignard reagents (organomagnesium) or organolithium compounds. nih.govuw.edu.plrsc.orgwikipedia.org This approach is particularly effective for producing tertiary phosphines. uw.edu.pl The synthesis of symmetrical tertiary phosphines, for instance, can be achieved by reacting phosphorus trichloride (B1173362) with three equivalents of an organometallic reagent. uw.edu.plwikipedia.org For unsymmetrical phosphines like dicyclohexyl(mesityl)phosphine, a stepwise approach is necessary, involving sequential addition of different organometallic reagents to a dihalophosphine or a similar phosphorus electrophile.

However, a significant drawback of using highly reactive organolithium and Grignard reagents is their incompatibility with many functional groups. nih.gov To address this, alternative organometallic reagents based on zinc, zirconium, and copper have been developed. nih.gov For example, polyfunctional alkenylphosphines can be synthesized by reacting an organozinc derivative with a chlorophosphine, often protecting the resulting phosphine as a borane (B79455) adduct to prevent oxidation. nih.gov

The synthesis of chiral phosphines via this method can be challenging due to the limited availability and configurational instability of unsymmetrical halophosphines. beilstein-journals.orgnih.gov To overcome this, chiral auxiliaries, such as (-)-menthol or ephedrine, are often employed to create diastereomeric intermediates that can be separated. beilstein-journals.orgbeilstein-journals.orgnih.gov Subsequent reactions with organometallic reagents proceed with controlled stereochemistry, ultimately leading to enantiopure phosphines after removal of the auxiliary. beilstein-journals.orgbeilstein-journals.org

Approaches via Metallated Phosphines

An alternative classical route to phosphines involves the reaction of metallated phosphines (organophosphides) with organic halides. beilstein-journals.orgnih.govrsc.org This nucleophilic substitution reaction is versatile and allows for the synthesis of various phosphines, including those with functional groups. rsc.org The organophosphide anions are typically generated in situ by treating a primary or secondary phosphine with a strong base. rsc.org Lithium, sodium, and potassium phosphides are commonly used, and the phosphine can be protected as a borane complex to enhance stability and prevent oxidation. rsc.org

This method has been successfully used to synthesize a range of phosphine ligands. For example, phosphines with cyclopentadienyl (B1206354) iron-containing groups and bis(diphenylphosphino)trispyridylamine have been prepared through nucleophilic substitution using sodium diphenylphosphide and potassium diphenylphosphide, respectively. rsc.org The synthesis of P-stereogenic phosphines can also be achieved with high enantioselectivity using chiral catalysts to mediate the alkylation of racemic secondary phosphine-borane complexes. beilstein-journals.org

| Precursor Type | Reagent | Product Type | Key Features |

| Halophosphine | Organometallic Reagent (Grignard, Organolithium) | Tertiary Phosphine | Widely used, versatile for symmetrical and unsymmetrical phosphines. |

| Metallated Phosphine | Organic Halide | Functionalized Phosphine | Allows for introduction of various functional groups. |

| Secondary Phosphine | Base, then Alkyl Halide | Chiral Tertiary Phosphine | Can achieve high enantioselectivity with chiral catalysts. |

Reduction of Phosphine Oxides to Phosphines

The reduction of phosphine oxides to the corresponding phosphines is a crucial step, especially since phosphines are prone to oxidation. beilstein-journals.orgorganic-chemistry.org This method is also valuable for regenerating phosphines from their more stable oxide forms, which are often the direct products of other synthetic routes or byproducts of reactions where phosphines are used as reagents. acs.orgchemistryviews.org

A variety of reducing agents can be employed for this transformation. Hydrosilanes, such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like triethylamine (B128534) (Et₃N), are effective for this reduction. rsc.orggoogle.com Silane-based reducing agents are often favored as they can provide stereoselective reduction, which is critical for the synthesis of chiral phosphines from their corresponding chiral phosphine oxides. d-nb.info For instance, the reduction of optically active P-chirogenic phosphine oxides with certain reagents can proceed with inversion of configuration. organic-chemistry.org

Other reducing agents include lithium aluminum hydride (LiAlH₄), although its use with optically active phosphine oxides can sometimes lead to racemic products. d-nb.info Milder and more chemoselective methods have also been developed. For example, tetramethyldisiloxane (TMDS) in the presence of copper complexes can selectively reduce phosphine oxides without affecting other reducible functional groups like ketones or esters. organic-chemistry.orgorganic-chemistry.org More recently, metal-free reduction methods have been reported, such as using oxalyl chloride as an activator followed by hexachlorodisilane (B81481) as the reducing agent, or a system mediated by N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgchemistryviews.org

| Reducing Agent System | Substrate | Key Features |

| Trichlorosilane (HSiCl₃) / Triethylamine (Et₃N) | Phosphine Oxide | Common and effective method. rsc.orggoogle.com |

| Tetramethyldisiloxane (TMDS) / Copper Complex | Phosphine Oxide | Mild and chemoselective. organic-chemistry.orgorganic-chemistry.org |

| Diisobutylaluminum hydride (DIBAL-H) | Secondary Phosphine Oxide | Effective for secondary phosphine oxides. google.com |

| Oxalyl Chloride / Hexachlorodisilane | Phosphine Oxide | Metal-free reduction. acs.org |

| Iodine / Phosphonic Acid | Phosphine Oxide | Solvent-free conditions. organic-chemistry.org |

Catalytic and Advanced Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient and atom-economical catalytic methods for phosphine synthesis. beilstein-journals.orgingentaconnect.com These advanced strategies offer significant advantages over traditional stoichiometric routes, including milder reaction conditions and higher functional group tolerance.

P-C and C-C Coupling Methodologies for Phosphine Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of P-C bonds, providing a versatile route to a wide array of phosphine ligands, including those with complex aryl and biaryl backbones. organic-chemistry.orgresearchgate.netorganic-chemistry.orgliverpool.ac.uk These reactions typically involve the coupling of a phosphorus-based nucleophile, such as a primary or secondary phosphine (or their borane adducts or oxides), with an organic electrophile, commonly an aryl halide or triflate. organic-chemistry.orgresearchgate.nettandfonline.com

This methodology has been instrumental in synthesizing important ligand families. For example, Buchwald's methodology for preparing biaryl-based phosphine ligands involves a one-pot procedure where benzyne (B1209423) is generated in situ, followed by the addition of an aryl Grignard reagent and then a chlorodialkylphosphine. liverpool.ac.uk This approach is significantly more efficient than previous methods. liverpool.ac.uk The development of specialized palladium catalysts has also enabled the synthesis of P-stereogenic phosphines with high enantiomeric excess through C-P coupling reactions. rsc.org

More recent advancements include the use of visible-light-driven methods with organic photocatalysts for the alkylation and arylation of phosphines, offering a milder alternative to traditional transition-metal catalysis. uni-regensburg.de Furthermore, C–H activation strategies directed by a P(III) group have emerged as a powerful technique for the late-stage diversification of phosphines, allowing for the efficient synthesis of biaryl monophosphines and other complex structures. acs.org

Hydrophosphination and Olefin Metathesis Approaches

Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond (alkene or alkyne), is a highly atom-economical method for synthesizing phosphines. beilstein-journals.orguw.edu.plingentaconnect.com This reaction can be initiated by various means, including thermal or radical conditions, or catalyzed by acids, bases, or transition metal complexes. beilstein-journals.orgingentaconnect.com Base-catalyzed hydrophosphination, often using reagents like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), is a common approach for the synthesis of tertiary phosphines. ingentaconnect.com The reaction of diphenylphosphine (B32561) with isocyanates and isothiocyanates to form phosphinecarboxamides and phosphinecarbothioamides, respectively, is another example of a hydrophosphination reaction. rsc.org

Olefin metathesis has also emerged as a powerful tool for constructing cyclic phosphines. rsc.orgbeilstein-journals.orgresearchgate.net Ring-closing metathesis (RCM) reactions, catalyzed by ruthenium or molybdenum complexes, can be used to synthesize cyclic phosphines, which are often protected as their borane adducts during the reaction. rsc.orgbeilstein-journals.org The development of robust catalysts has even allowed for the RCM of unprotected diallylphenylphosphine. rsc.org This methodology is particularly significant for the preparation of chiral phosphine ligands through asymmetric ring-closing metathesis (ARCM). rsc.org Cross-metathesis reactions have also been employed to synthesize substituted vinylphosphine oxides with high stereoselectivity. researchgate.net

| Advanced Method | Key Transformation | Catalyst/Initiator | Product Type |

| P-C Cross-Coupling | R₂PH + Ar-X → R₂P-Ar | Palladium Complexes | Aryl and Biaryl Phosphines |

| C-H Activation | Ar-H + R₂PH → Ar-PR₂ | Rhodium Complexes | Biaryl Phosphines |

| Hydrophosphination | R₂PH + C=C → R₂P-C-C-H | Base, Radical, or Metal Catalyst | Alkyl Phosphines |

| Olefin Metathesis (RCM) | Diene-phosphine → Cyclic Phosphine | Ruthenium or Molybdenum Complexes | Cyclic Phosphines |

Photoredox-Catalyzed Activation and Reduction Pathways for Phosphines

Photoredox catalysis has emerged over the last decade as a powerful strategy for organic synthesis, offering green and sustainable pathways to facilitate reactions under mild conditions. purdue.edupurdue.edu These methods often leverage visible light to initiate single-electron transfer (SET) processes, accessing highly reactive radical intermediates. nih.gov In phosphine synthesis, this approach has been applied to both the formation of C-P bonds and the reduction of phosphine oxides, which are common byproducts or intermediates in phosphine preparation. acs.orgdiva-portal.org

A significant challenge in traditional phosphine synthesis is the often-required reduction of a phosphine oxide precursor, a transformation that historically relied on harsh reducing agents. purdue.edu Photochemical methods provide a milder alternative. diva-portal.org One strategy involves the generation of phosphoranyl radicals from a phosphine radical cation and an oxygen-centered nucleophile. nih.gov Research has demonstrated that irradiating a catalyst like [Ir(dFMeppy)2dtbbpy]PF6 with light can induce an SET event with a phosphine, generating a phosphine radical cation. nih.gov This intermediate can then be intercepted, leading to pathways that enable the activation of strong bonds or the reduction of species like phosphine oxides.

Another avenue involves the direct use of photocatalysts to mediate the coupling of aryl halides with phosphorus compounds. For example, 10H-phenothiazine (PTZ) can serve as a metal-free photocatalyst that reduces aryl halides to aryl radicals, which then readily couple with phosphite (B83602) esters to form phosphonates. purdue.edupurdue.edu A similar photoredox strategy using PTZ also enables the formation of unsymmetrical aromatic phosphine oxides from triphenylphosphine (B44618) and aryl halides. purdue.edupurdue.edu Furthermore, synergistic catalysis systems combining a photocatalyst with another catalytic cycle are being explored. A notable development is the use of an iodide/phosphine-mediated system, which can facilitate a wide range of transformations, including the reduction of nitroarenes with high selectivity, without the need for transition metals or traditional photosensitizers. beilstein-journals.org

The table below summarizes various photoredox-catalyzed transformations relevant to phosphine synthesis.

| Transformation | Catalytic System | Substrates | Key Features |

| Deoxygenation of Alcohols | Ir(dFMeppy)2dtbbpy]PF6 / Triphenylphosphine | Benzylic Alcohols | Accesses alkyl radicals via phosphoranyl radical intermediates under mild conditions. nih.gov |

| Phosphonation of Aryl Halides | 10H-phenothiazine (PTZ) | Aryl Halides, Trialkyl Phosphites | Metal-free approach with broad functional group tolerance. purdue.edupurdue.edu |

| Phosphine Oxide Formation | 10H-phenothiazine (PTZ) | Aryl Halides, Triphenylphosphine | Forms unsymmetrical phosphine oxides via an aryl radical pathway. purdue.edupurdue.edu |

| Nitroarene Reduction | NaI / PPh3 | Nitroarenes | Transition-metal-free reduction with excellent tolerance for other reducible functional groups. beilstein-journals.org |

| Asymmetric Radical Addition | Synergistic Catalysis | α-substituted vinylphosphine oxides | Enables enantioselective synthesis of α-chiral alkyl phosphine compounds. nih.gov |

Late-Stage Diversification of Phosphines through C-H Activation

Late-stage functionalization via C-H activation has become an essential tool in the synthetic chemist's arsenal, allowing for the direct modification of complex organic frameworks. acs.orgnih.gov This approach is particularly valuable in the synthesis of phosphine ligands, as it allows for the rapid diversification of existing phosphine scaffolds, enabling fine-tuning of their steric and electronic properties without requiring de novo synthesis. nih.gov The phosphorus atom itself can serve as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization. acs.orgacs.org

Historically, many strategies relied on P=O-directed C-H activation, which required an indirect two-step process: C-H activation of a phosphine oxide followed by a reduction step to obtain the desired phosphine. acs.org More recent innovations focus on direct P(III)-directed C-H activation, which streamlines the synthesis. acs.orgnih.gov This method has been successfully used for a variety of transformations, including:

C-H Arylation: Using metal catalysis, biaryl monophosphine ligands can be synthesized with sterically demanding backbones. acs.org

C-H Alkylation: Rhodium-catalyzed systems can achieve direct hydroarylation of alkenes with biaryl phosphines. acs.orgsnnu.edu.cn

Other Functionalizations: The strategy has been extended to include alkenylation, aminocarbonylation, alkynylation, borylation, and silylation, greatly expanding the toolkit for creating diverse ligands. acs.orgsnnu.edu.cn

An alternative strategy operates orthogonally to phosphorus-directed methods. Here, the phosphine group acts as a bystander while sterically controlled C-H borylation occurs at other positions on the arylphosphine. nih.gov The resulting borylated phosphines can then be used as ligands in subsequent diversification reactions, such as Suzuki-Miyaura cross-coupling. nih.gov

The following table highlights different C-H activation strategies for phosphine diversification.

| C-H Activation Strategy | Catalyst/Reagent | Directing Group | Transformation | Resulting Structure |

| Direct Arylation | Metal Catalyst | P(III) | C-H Arylation | Biaryl Monophosphines acs.org |

| Hydroarylation | [Rh(cod)Cl]2 | P(III) | C-H Alkylation | ortho-Alkylated Biaryl Phosphines acs.orgsnnu.edu.cn |

| Aminocarbonylation | Ru3(CO)12 / MPAA | P(III) | C-H Aminocarbonylation | Axially Chiral Hemilabile Ligands snnu.edu.cn |

| Borylation | Iridium Catalyst | Steric Control (Phosphine as bystander) | C-H Borylation | Borylated Arylphosphines nih.gov |

Synthesis of this compound and Related Sterically Hindered Phosphines

The synthesis of sterically hindered phosphines like this compound presents significant challenges due to the bulky substituents surrounding the phosphorus center. These ligands are highly valuable in catalysis, but their preparation requires specific and robust synthetic protocols.

Challenges and Specific Protocols for Bulky Ligand Synthesis

The efficient construction of trisubstituted trivalent phosphines, especially those with bulky groups, is a persistent challenge in synthetic chemistry. nih.govacs.org The steric hindrance can impede the approach of reagents to the phosphorus center, leading to low yields or requiring harsh reaction conditions. acs.org For example, the synthesis of ethane-1,2-diyl-bis(diarylphosphane oxides) with bulky ortho-substituted aryl groups is hampered by drastic conditions and poor yields. acs.org

Several specific protocols have been developed to overcome these challenges. One novel approach involves the Lewis acid-mediated deoxygenative reaction of aldehydes with sterically hindered disubstituted phosphines (e.g., HPPhMes). acs.org This method is notable because it is highly selective for the synthesis of sterically hindered phosphines; less hindered phosphine substrates tend to yield the oxidized pentavalent phosphine oxide instead. acs.org The reaction is practical, operationally simple, and tolerates a broad scope of substrates, including complex drug molecules and natural product derivatives. acs.org Another common route involves the use of organolithium or Grignard reagents, although these can also be problematic with bulky substrates. rsc.orgliverpool.ac.uk For instance, the synthesis of biphenyl-based ligands can be achieved by reacting a chlorodialkylphosphine with an in-situ-generated biphenyl (B1667301) organometallic species. liverpool.ac.uk

| Challenge | Synthetic Protocol/Solution | Key Features | Example Application |

| Low Reactivity/Yield | Lewis Acid-Mediated Deoxygenation | Uses aldehydes and hindered secondary phosphines (e.g., HPAr2) with TMSOTf/TMSBr. | Synthesis of trivalent phosphines from aldehydes. acs.org |

| Competitive Oxidation | Use of Sterically Hindered Phosphines | The method's selectivity favors trivalent phosphine products only when bulky phosphines are used. | The reaction of aldehydes with HPPhMes yields trivalent phosphines, while HPPh2 yields phosphine oxides. acs.org |

| Harsh Conditions | Catalytic Hydrophosphorylation | Atom-economical addition of H-P(V) bonds across multiple bonds, avoiding stoichiometric base. | Addition of dimesitylphosphane oxide to phenylacetylene. acs.org |

| Cost/Complexity | One-Pot Procedures | Combining multiple steps, such as aryl coupling and phosphination, into a single reaction vessel. | Buchwald's one-pot synthesis of dicyclohexylphosphinobiphenyl ligands. liverpool.ac.uk |

Modular Synthesis Approaches for this compound Precursors

Modular synthesis provides a powerful strategy for constructing complex molecules like hindered phosphine ligands from simpler, interchangeable building blocks. beilstein-journals.org This approach is highly appealing because it allows for the systematic variation of ligand structure to build diverse libraries for screening in catalytic applications. rsc.org

For a ligand like this compound, a modular approach would involve the synthesis of key precursors, such as dichloromesitylphosphine or dicyclohexylphosphine (B1630591), which can then be coupled with the appropriate Grignard or organolithium reagent. The synthesis of precursors like phosphaalkynes (RC≡P) from dibenzo-7-phosphanorbornadiene compounds exemplifies a molecular precursor approach. nsf.gov These precursors can be prepared by treating ClPA with an appropriate ylide (Ph3P=CHR), demonstrating a modular assembly where the 'R' group can be varied. nsf.gov

Another powerful modular technique is solid-phase synthesis, which has been applied to create libraries of phosphine-phosphite ligands. rsc.org In this method, a resin-bound hydroxyalkyl phosphine is sequentially reacted with different reagents to build the final ligand structure on the solid support, allowing for easy purification by simple washing. rsc.org While not directly reported for this compound, this concept of sequential, building-block addition is central to modularity. The synthesis of neutral P,N-ligands by deprotonating a formamidine (B1211174) or imine backbone followed by reaction with a chlorophosphine (R2PCl) is another example of a highly modular, two-step process where both the backbone and the phosphine component can be easily varied. beilstein-journals.org

| Modular Strategy | Precursors/Building Blocks | Reaction Type | Resulting Ligand Type |

| Phosphaalkyne Generation | Dibenzo-7-phosphanorbornadienes (Ph3PC(R)PA) | Thermal Fragmentation | Alkyl-substituted phosphaalkynes (RC≡P) nsf.gov |

| Solid-Phase Synthesis | Resin-bound hydroxyalkyl phosphines, Chlorophosphites | Sequential coupling on solid support | Bidentate Phosphine-Phosphites rsc.org |

| P,N-Ligand Assembly | Formamidines/Imines, Chlorophosphines (R2PCl) | Deprotonation followed by P-N or P-C bond formation | N-phosphanylformamidines, Phosphine imines beilstein-journals.org |

| Deoxygenative Coupling | Aldehydes, Hindered Secondary Phosphines | Lewis Acid-Mediated Deoxygenation | Trisubstituted Trivalent Phosphines acs.org |

Coordination Chemistry of Dicyclohexyl Mesityl Phosphine and Its Metal Complexes

Electronic and Steric Properties Governing Coordination Behavior

The ability of dicyclohexyl(mesityl)phosphine to coordinate to metal centers is fundamentally governed by a combination of its electronic and steric profiles. These properties determine the strength and nature of the metal-ligand bond, as well as the geometry and stability of the resulting complex.

Ligand Basicity Studies of this compound Analogs

The electronic nature of a phosphine (B1218219) ligand is described by its basicity, or its ability to donate its lone pair of electrons to a metal center. This property is often quantified using the Tolman electronic parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency of [Ni(CO)₃(phosphine)] complexes. A lower stretching frequency indicates a more electron-donating (more basic) phosphine.

For bulky dialkylbiarylphosphines, which are analogs of this compound, electronic properties have been extensively studied. For instance, the basicity of ligands such as 2-(dicyclohexylphosphino)biphenyl (B1301957) and di(cyclohexyl)phenylphosphine has been evaluated by synthesizing and characterizing iridium carbonyl complexes of the type cis-[IrCl(CO)₂(L)]. The infrared stretching frequencies of these complexes provide a measure of the ligand's donor properties. Studies on a series of these ligands suggest their donor properties are intermediate between those of di(cyclohexyl)phenylphosphine and the highly basic tricyclohexylphosphine (B42057) (PCy₃). researchgate.net

Another method to assess ligand electronics is through computational analysis, specifically by calculating the minimum electrostatic potential (Vmin) on the phosphorus lone pair. ucla.edu This parameter correlates well with experimental measures like the Tolman electronic parameter. ucla.edu The electronic effects can also be observed in how they influence back-bonding in metal complexes; strong σ-donating phosphines increase electron density on the metal, enhancing π-back-bonding to other ligands like carbonyls, which can be measured spectroscopically. libretexts.org

Table 1: Electronic Property Evaluation Methods for Phosphine Ligands| Method | Principle | Key Finding/Application |

|---|---|---|

| Infrared Spectroscopy of Metal Carbonyls | Measures ν(CO) stretching frequencies in complexes like [IrCl(CO)₂(L)] or [Ni(CO)₃(L)]. Lower frequencies imply stronger σ-donation from the phosphine. | Used to establish the relative basicity of bulky dialkylbiarylphosphine analogs. researchgate.netlibretexts.org |

| Computational Chemistry (Vmin) | Calculates the minimum electrostatic potential on the phosphorus lone pair. | Provides a computed value that correlates with experimental electronic parameters. ucla.edu |

Computational Analysis of Steric Parameters in Phosphine Ligands

The steric bulk of a phosphine ligand is a critical factor in its coordination chemistry, influencing the number of ligands that can bind to a metal and the reactivity of the resulting complex. While traditionally assessed using the Tolman cone angle (θ), which was derived from physical models, computational methods now provide more precise and nuanced steric descriptors. us.esnsf.gov

Key computational steric parameters include the percent buried volume (%Vbur) and the solid angle (Θ). The %Vbur calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. ucla.eduus.es Unlike the cone angle, which is a simplified conical representation, %Vbur provides a more accurate measure of the ligand's steric footprint. ucla.edu

Computational analyses are performed on geometries optimized using methods like Density Functional Theory (DFT) or combined Molecular Mechanics/DFT (MM/DFT) methodologies. us.esrsc.org These calculations can be applied to the free ligand or, more accurately, to the ligand within a specific metal complex, as the ligand's conformation can change significantly upon coordination. nsf.govrsc.org For example, studies on neopentylphosphines have shown that their steric demand changes depending on the coordination number of the metal center, a finding revealed through computational analysis of their palladium complexes. nsf.govacs.org Such analyses reveal that classic descriptors like cone angle and %Vbur are not always equivalent and that remote steric hindrance can play a crucial role in catalytic activity. ucla.edu

Table 2: Key Steric Parameters for Phosphine Ligands| Parameter | Description | Method of Determination |

|---|---|---|

| Tolman Cone Angle (θ) | A measure of the solid angle formed by the metal at the vertex and the outermost atoms of the ligand's substituents. | Originally from CPK models, now often computed from DFT or MM/DFT optimized structures. rsc.org |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal (of a defined radius) that is occupied by the ligand. | Calculated from X-ray diffraction data or computationally from optimized geometries. us.es |

| Solid Angle (Θ) | A related measure to the cone angle, but calculated directly from the ligand's atomic coordinates in a complex. | Computed from crystallographic or DFT-optimized structures. rsc.org |

Formation and Structural Characteristics of this compound Metal Complexes

The specific electronic and steric characteristics of this compound and its analogs lead to the formation of a variety of metal complexes with distinct structural features.

Coordination with Palladium: Mononuclear and Bridging Complexes

This compound and its derivatives form stable complexes with palladium, which are often employed as catalysts. The bulky nature of the ligand favors the formation of low-coordination number palladium(0) species, such as LPd(0), which are key intermediates in cross-coupling reactions. d-nb.info

An indenyl analog, (2-mesityl-1H-inden-3-yl)dicyclohexylphosphine, has been shown to coordinate with palladium to form well-defined complexes. researchgate.net In general, phosphine ligands can coordinate to palladium(II) to form square planar mononuclear complexes. However, under certain conditions, they can also form halogen-bridged dimeric complexes, such as the well-known [(R₃P)Pd(μ-Cl)Cl]₂ structure. nsf.govacs.org The equilibrium between the mononuclear and bridged species can be influenced by the steric properties of the phosphine ligand. acs.org Furthermore, biaryl monophosphine ligands can exhibit diverse coordination modes with palladium(II), including not only simple monodentate P-coordination but also the formation of C,P-metallacycles or bridging structures where two phosphine ligands link two metal centers. mdpi.com

Coordination with Ruthenium: Ruthenium-Arene and Hydride Complexes

The coordination of this compound derivatives with ruthenium gives rise to structurally interesting complexes. A notable example involves the reaction of (2-mesityl-1H-inden-3-yl)dicyclohexylphosphine with [(η⁶-cymene)RuCl₂]₂. This reaction yields a complex, {Ru[κ(P):(η⁶-2-mesityl-1H-inden-3-yl)PCy₂]Cl₂}, where the ligand acts as a bidentate donor, coordinating to the ruthenium center through both the phosphorus atom and the η⁶-bonded indenyl arene ring. rsc.org This demonstrates the ligand's ability to form stable ruthenium-arene complexes.

Ruthenium hydride complexes have also been formed from precursors containing dicyclohexylphosphine (B1630591) ligands. In one instance, a reaction intended to form a ruthenium alkoxide complex from a ruthenium alkylidene precursor containing a tricyclohexylphosphine (PCy₃) ligand unexpectedly led to a ruthenium(II) hydride complex. researchgate.net The product, Ru(H)[N(i-Pr₂PS)₂][PCy₂(η²-C₆H₉)], features a dicyclohexyl(η²-cyclohex-3-enyl)phosphine ligand, where one of the cyclohexyl rings has been dehydrogenated and now coordinates to the ruthenium center through a C=C double bond. This illustrates a C-H activation pathway leading to a stable hydride complex. researchgate.net

Coordination with Silver: Mononuclear and Higher-Order Complexes

Silver(I) salts react with phosphine ligands to form complexes whose coordination number (typically two, three, or four) is highly dependent on the steric bulk of the phosphine and the coordinating ability of the counter-anion. nih.gov With bulky ligands like dicyclohexylphenylphosphine, a close analog to this compound, two-coordinate mononuclear complexes are common. The complex [Ag{PPh(C₆H₁₁)₂}₂]NO₃ is a mononuclear species where the silver atom is coordinated by two phosphine ligands. nih.govnih.gov Its geometry is notably non-linear, with a P-Ag-P angle of 154.662(19)°, a distortion caused by weak interactions with the nitrate (B79036) counter-anion. nih.govnih.gov The Ag-P bond lengths in this complex are 2.4046(5) Å and 2.4303(6) Å. nih.gov Another example is the mononuclear complex [Ag(PH₂Mes)₄]BF₄, formed from mesitylphosphine. nih.gov

Higher-order complexes, such as dinuclear structures, can also be formed. The reaction of silver nitrate with bis(dicyclohexylphosphino)methane (B161899) (dcypm) yields the dinuclear complex [Ag(dcypm)]₂(NO₃)₂, which features an eight-membered [AgPCP]₂ cyclic core. mdpi.com In this complex, the two silver atoms are bridged by the bisphosphine ligands, and a short intramolecular Ag···Ag distance of 2.981 Å suggests the presence of an argentophilic interaction. The steric bulk of the dicyclohexyl groups in this complex prevents the coordination of additional ligands to the silver centers. mdpi.com

Table 3: Structural Features of this compound Analog Complexes| Metal | Complex Type | Example Species | Key Structural Feature |

|---|---|---|---|

| Palladium | Bridging Dimer | [(R₃P)Pd(μ-Cl)Cl]₂ | Two palladium centers bridged by two chloride ligands. nsf.govacs.org |

| Ruthenium | Arene Complex | {Ru[κ(P):(η⁶-indenyl)PCy₂]Cl₂} | Bidentate coordination via phosphorus and an η⁶-arene ring. rsc.org |

| Ruthenium | Hydride Complex | Ru(H)[N(i-Pr₂PS)₂][PCy₂(η²-C₆H₉)] | Features a hydride ligand and η²-coordination from a dehydrogenated cyclohexyl ring. |

| Silver | Mononuclear | [Ag{PPh(C₆H₁₁)₂}₂]NO₃ | Two-coordinate complex with a non-linear P-Ag-P angle. nih.govnih.gov |

| Silver | Dinuclear | [Ag(dcypm)]₂(NO₃)₂ | Bridging bisphosphine ligands form an eight-membered ring with an Ag-Ag interaction. mdpi.com |

Coordination with Nickel and Cobalt: Heterometallic Systems and Metallacycles

The coordination of this compound with nickel and cobalt has led to the formation of intriguing heterometallic systems and metallacycles. These complexes often exhibit unique reactivity and catalytic properties due to the interplay between the different metal centers.

Heterometallic complexes containing nickel and aluminum have been synthesized and studied for their role in C-H functionalization. chemrxiv.orgchemrxiv.org For instance, the reaction of [Ni(COD)2] with an aluminum dihydride complex, [(BDI)AlH2], results in the formation of a Ni-Al heterometallic complex, [(COD)Ni{H)2Al(BDI)}]. chemrxiv.orgchemrxiv.org This species can activate C(sp2)–H bonds, a process that is notably accelerated by the addition of a phosphine ligand like tricyclohexylphosphine (PCy3). chemrxiv.orgchemrxiv.org Kinetic studies suggest a mechanism involving stepwise oxidative addition and reductive elimination, where the synergistic action of both metals is crucial and promoted by the reversible coordination of the phosphine. chemrxiv.orgchemrxiv.org

Cobalt(III) metallacycles containing phosphine ligands have also been synthesized and shown to facilitate C(sp2)–H activation. nih.gov These cationic bis(phosphine) cobalt(III) metallacycle complexes, with the general structure [(depe)Co(cycloneophyl)(L)(L′)][BArF4], promote the selective ortho-alkylation of arenes. nih.gov The direct observation of C-H activation by these cobalt(III) metallacycles provides experimental support for their role as intermediates in catalytic C-H functionalization reactions. nih.gov

The combination of nickel or cobalt with other metals in heterometallic systems often leads to enhanced catalytic activity. While nickel and cobalt have similar atomic radii, their differing electronegativities and electronic configurations in various oxidation states result in distinct chemical properties and reactivities. researchgate.net Dihalo(diphosphine)nickel(II) complexes, for example, are highly effective catalysts for the cross-coupling of Grignard reagents with aryl and alkenyl halides. oup.com The stability and catalytic activity of these complexes are significantly influenced by the nature of the phosphine ligands. oup.com

Coordination with Other Transition Metals (e.g., Mo, Pt, Cu, Rh, Ir, Au)

This compound and related bulky phosphines form stable complexes with a variety of other transition metals, including molybdenum (Mo), platinum (Pt), copper (Cu), rhodium (Rh), iridium (Ir), and gold (Au). The steric bulk of the dicyclohexyl and mesityl groups plays a crucial role in stabilizing low-coordinate metal centers and influencing the geometry and reactivity of the resulting complexes. nih.govlookchem.com

Molybdenum (Mo): Hexacarbonylmolybdenum(0) is a common precursor for synthesizing molybdenum-phosphine complexes. uci.edu

Platinum (Pt): Platinum complexes with bulky phosphine ligands have been extensively studied. For example, the reaction of PtCl2 with certain terphenylphosphines can lead to complexes with a κ2-P,C coordination mode, where a carbon atom from a xylyl group interacts with the platinum center. researchgate.net Platinum(0) can form three-coordinate trigonal planar complexes. libretexts.org

Copper (Cu): Copper(I) complexes with phosphine ligands are well-known. Dinuclear copper(I) complexes with bridging hybrid phosphine-NHC ligands have been synthesized. rsc.org The coordination geometry around the copper centers in these complexes can be distorted planar T-shaped. rsc.org Copper(I) is a d10 metal ion that commonly forms three-coordinate complexes. libretexts.org

Rhodium (Rh) and Iridium (Ir): Rhodium and iridium complexes are significant in catalysis. Wilkinson's catalyst, [RhCl(PPh3)3], and Vaska's complex, trans-[Ir(CO)Cl(PPh3)2], are classic examples of square planar complexes. libretexts.org Rhodium(I) and Iridium(I) are d8 metal ions that almost exclusively exhibit square planar geometries. libretexts.org The synthesis of rhodium and iridium complexes with bulky terphenylphosphine ligands has been reported. researchgate.net

Gold (Au): Gold(I) is another d10 metal ion that frequently forms three-coordinate complexes. libretexts.org Linear gold complexes with two bulky phosphine ligands can exist as different isomers due to the propeller-like arrangement of the mesityl groups. uci.edu

The coordination of these phosphine ligands to different metal centers allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which is critical for their application in catalysis. lookchem.com

Ligand Stability and Reactivity within Coordination Spheres

Air Stability and Oxidation Pathways

Phosphines are generally susceptible to oxidation, a characteristic that can limit their application in aerobic environments. chemistryviews.org The stability of a phosphine towards air oxidation is influenced by both steric and electronic factors. researchgate.net Bulky substituents on the phosphorus atom can sterically hinder the approach of oxygen, thereby increasing the phosphine's air stability. chemistryviews.orgresearchgate.net

The oxidation of phosphines often proceeds to form the corresponding phosphine oxide. ethz.ch For this compound, the bulky dicyclohexyl and mesityl groups provide significant steric protection to the phosphorus center, contributing to its relative stability in air compared to less hindered phosphines. lookchem.com However, like most phosphines, it is not completely immune to oxidation, especially under harsh conditions or over prolonged exposure to air. ethz.ch

The electronic properties of the phosphine also play a crucial role. Electron-donating groups on the aryl moieties can increase the electron density on the phosphorus atom, making it more susceptible to oxidation. researchgate.net Conversely, incorporating heteroatoms into the aryl backbone can reduce the electron density at the phosphorus atom, enhancing air-stability. researchgate.net

Recent studies have explored strategies to enhance the air stability of phosphines. One approach involves the use of ferrocene-containing phosphines, where the ferrocene (B1249389) unit acts as an antioxidant by quenching singlet oxygen. chemistryviews.org This strategy has been shown to provide intermolecular stabilization, inhibiting the oxidation of other phosphines in solution. chemistryviews.org

Influence of this compound on Metal Center Reactivity

The this compound ligand significantly influences the reactivity of the metal center to which it is coordinated. Its bulky nature creates a sterically demanding environment around the metal, which can enhance the efficiency and selectivity of catalytic processes. lookchem.com

The steric bulk can:

Stabilize reactive intermediates: By preventing intermolecular decomposition pathways.

Promote reductive elimination: By creating steric pressure that favors the formation of the product and the regeneration of the catalyst.

Control substrate access: By creating a specific binding pocket that favors certain substrates or reaction pathways.

The electronic properties of the mesityl group, which has a moderate electron-donating effect, also impact the metal center's reactivity. smolecule.com This electronic influence can affect the rates of oxidative addition and reductive elimination steps in a catalytic cycle.

The combination of steric bulk and electronic properties makes this compound a valuable ligand for a range of catalytic applications, including cross-coupling reactions and hydrogenation. lookchem.com

This compound in Frustrated Lewis Pair (FLP) Systems

Role as a Lewis Base in FLP Constructs

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgnumberanalytics.com This "frustration" leaves the Lewis acidic and basic sites unquenched and available to cooperatively activate small molecules. wikipedia.orgnumberanalytics.comchemrxiv.org

This compound, with its bulky cyclohexyl and mesityl groups, is an effective Lewis base for the construction of FLPs. researchgate.net Its steric profile prevents strong coordination to a bulky Lewis acid, creating the necessary conditions for FLP reactivity. wikipedia.org

In a typical FLP system, the phosphine acts as the Lewis basic component, while a borane (B79455), such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), serves as the Lewis acid. wikipedia.org This combination has been shown to heterolytically cleave dihydrogen (H2), generating a phosphonium (B103445) cation and a hydridoborate anion. wikipedia.orgacademie-sciences.fr This reactivity has been harnessed for metal-free hydrogenation catalysis. wikipedia.org

The choice of both the Lewis acid and the Lewis base is crucial for the activity of the FLP. The steric and electronic properties of this compound can be fine-tuned to optimize the FLP's reactivity for specific applications. For instance, ansa-phosphinoboranes incorporating dicyclohexylphosphine moieties have been developed for the activation of dihydrogen, even in the presence of water. researchgate.net

The study of FLPs has expanded beyond hydrogen activation to include the activation of other small molecules like carbon dioxide. rsc.org The fundamental principle remains the cooperative action of the sterically encumbered Lewis acid and Lewis base. rsc.org

Activation of Small Molecules (e.g., H₂, H₂O) by this compound-based FLPs

The concept of Frustrated Lewis Pairs (FLPs) represents a paradigm shift in activation chemistry, demonstrating that combinations of sterically encumbered Lewis acids and bases can cleave small molecules like dihydrogen (H₂) without the need for a transition metal. ias.ac.inrsc.org In these systems, bulky phosphines such as this compound and its structural analogue tricyclohexylphosphine serve as the Lewis base. Their steric profile prevents the formation of a classical adduct with a Lewis acid, leaving the unquenched reactivity of both species available to interact with a third substrate molecule. ias.ac.in

Intermolecular FLP Systems

The combination of sterically demanding phosphines with potent Lewis acids like derivatives of tris(pentafluorophenyl)borane has proven effective for the heterolytic cleavage of H₂. acs.org While this compound itself is a relevant candidate for such reactions, detailed studies on its close analogue, tricyclohexylphosphine (Cy₃P), illustrate the fundamental principles. When combined with the borane B(p-C₆F₄H)₃, which possesses approximately 95% of the Lewis acidity of B(C₆F₅)₃, Cy₃P does not form a classical adduct but readily reacts with hydrogen gas (4 atm) to yield the phosphonium hydridoborate salt, [Cy₃PH][HB(p-C₆F₄H)₃]. acs.org This reaction exemplifies the cooperative activation of H₂, where the phosphine acts as a proton acceptor and the borane accepts the hydride. ias.ac.inacs.org

The success of this activation is highly dependent on the steric properties of the phosphine. Less bulky phosphines tend to form classical, unreactive adducts with the borane, while phosphines with sufficient steric hindrance form reactive FLPs. acs.org

| Phosphine (Lewis Base) | Borane (Lewis Acid) | Interaction with Borane | Reactivity with H₂ (4 atm) | Product |

|---|---|---|---|---|

| Cy₃P | B(p-C₆F₄H)₃ | No adduct formation (FLP) | Reacts to give salt | [Cy₃PH][HB(p-C₆F₄H)₃] |

| t-Bu₃P | B(p-C₆F₄H)₃ | No adduct formation (FLP) | Reacts to give salt | [t-Bu₃PH][HB(p-C₆F₄H)₃] |

| Ph₃P | B(p-C₆F₄H)₃ | Classical adduct formation | No reaction with H₂ | (Ph₃P)B(p-C₆F₄H)₃ |

Intramolecular FLP Systems

Efforts to create more stable and pre-organized systems have led to the development of intramolecular FLPs, where the phosphine and borane moieties are linked by a molecular scaffold. A notable example is the ansa-phosphinoborane, dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine. researchgate.netdntb.gov.ua This compound was synthesized and fully characterized; however, it was found to be unreactive towards both molecular hydrogen and water, even at elevated temperatures. researchgate.netdntb.gov.ua

Computational studies (DFT) provided insight into this lack of reactivity, revealing that the heterolytic splitting of either H₂ or H₂O by this specific molecule is an endergonic (thermodynamically unfavorable) process. researchgate.netdntb.gov.ua This finding underscores the delicate electronic and structural balance required for small molecule activation.

In contrast, a closely related ortho-phenylene-bridged phosphinoborane, (2,6-Cl₂Ph)₂B-C₆H₄-PCy₂, which also features a dicyclohexylphosphine unit, successfully reacts with both H₂ and H₂O under mild conditions. researchgate.net These reactions are remarkably reversible, forming the corresponding zwitterionic phosphonium borate (B1201080) products. researchgate.net This highlights that subtle modifications to the Lewis acid component can switch the system from being inert to reactive.

| Intramolecular FLP | Small Molecule | Reactivity | Product | Reference |

|---|---|---|---|---|

| Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine | H₂ | No reaction | N/A | researchgate.netdntb.gov.ua |

| H₂O | No reaction | N/A | researchgate.netdntb.gov.ua | |

| (2,6-Cl₂Ph)₂B-C₆H₄-PCy₂ | H₂ | Reversible reaction | Zwitterionic phosphonium borate (1-H₂) | researchgate.net |

| H₂O | Reversible reaction | Zwitterionic phosphonium borate (1-H₂O) | researchgate.net |

Catalytic Applications of Dicyclohexyl Mesityl Phosphine in Organic Transformations

Cross-Coupling Reactions Catalyzed by Dicyclohexyl(mesityl)phosphine-based Systems

This compound has proven to be a versatile ligand in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.

Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The use of this compound and its derivatives as ligands has significantly advanced the coupling of challenging substrates like aryl and heteroaryl chlorides. These substrates are often preferred due to their lower cost and wider availability compared to the corresponding bromides and iodides. acs.org

A notable advancement involves the use of an air-stable (2-mesitylindenyl)dicyclohexylphosphine in conjunction with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. This system demonstrates high activity for the Suzuki-Miyaura cross-coupling of a diverse array of aryl and heteroaryl chlorides in water, a green solvent. nih.gov Remarkably, this catalytic system is effective even at ultra-low catalyst loadings, achieving high turnover numbers. nih.gov Another class of highly tunable indolyl phosphine (B1218219) ligands, which can be readily synthesized, has also shown great efficacy in the Suzuki-Miyaura coupling of unactivated aryl chlorides with catalyst loadings as low as 0.02 mol%. organic-chemistry.org

| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Yield | Ref |

| Pd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphine | Aryl/Heteroaryl Chlorides | Arylboronic acids | Water | High | nih.gov |

| Pd precursor / Indolyl phosphine | Unactivated Aryl Chlorides | Aryl/Alkylboronic acids | Toluene | High (with low catalyst loading) | organic-chemistry.org |

Carbon-Nitrogen Bond Formation (C-N Coupling)

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a fundamental transformation in the synthesis of pharmaceuticals and other functional materials. wikipedia.org this compound-based ligands have played a crucial role in expanding the scope and efficiency of these reactions, particularly with less reactive aryl chlorides. wikipedia.orgmit.edu

For instance, a new Buchwald-type diphosphine ligand has been developed that facilitates the amination of a broad range of aryl and heteroaryl chlorides to produce triarylamines. rsc.org A key feature of this ligand is its ability to transform into an anionic phosphine ligand in situ, which enhances the electron density at the phosphorus atom and improves the catalyst's activity. rsc.orgresearchgate.net This system has proven effective for sterically hindered aryl halides and substrates with various functional groups. rsc.org For example, the coupling of diphenylamine (B1679370) with 2-chlorotoluene (B165313) proceeds in high yield, and even substrates with base-sensitive groups like a cyano group are tolerated. rsc.org

| Catalyst System | Aryl Halide | Amine | Product | Yield | Ref |

| Pd(dba)₂ / New diphosphine ligand | 2-Chlorotoluene | Diphenylamine | N,N-diphenyl-2-methylaniline | 95% | rsc.org |

| Pd(dba)₂ / New diphosphine ligand | 4-Chlorobenzonitrile | Diphenylamine | 4-(Diphenylamino)benzonitrile | 62% | rsc.org |

| Pd(dba)₂ / New diphosphine ligand | 2-Chloronaphthalene | Diphenylamine | N,N-diphenylnaphthalen-2-amine | 65% | rsc.org |

Carbon-Carbon Bond Formation (C-C Coupling)

Beyond the Suzuki-Miyaura reaction, this compound ligands are instrumental in other C-C bond-forming reactions, such as the α-arylation of carbonyl compounds. organic-chemistry.org This reaction creates a carbon-carbon bond at the α-position of a ketone, ester, or amide, a common structural motif in many biologically active molecules. nih.govd-nb.info

The use of bulky, electron-rich phosphine ligands like 2-methyl-2'-dicyclohexylphosphinobiphenyl in combination with a palladium source like Pd(OAc)₂ has enabled the efficient α-arylation of a wide variety of ketones and aryl halides with high selectivity and low catalyst loadings (0.1–1.0 mol %). organic-chemistry.orgresearchgate.net These systems are often more effective than those using other common ligands like BINAP or Xantphos for certain substrates. organic-chemistry.orgresearchgate.net The development of indolylphosphine ligands, such as CM-phos, has also contributed significantly to palladium-catalyzed C-C bond formations. orgsyn.org

Borylation and One-Pot Cross-Coupling Sequences

The palladium-catalyzed borylation of aryl halides is a key method for synthesizing arylboronates, which are important intermediates in Suzuki-Miyaura couplings. beilstein-journals.org this compound-based ligands have been successfully employed in these transformations, including for challenging substrates like aryl chlorides. researchgate.net

A significant application is in one-pot borylation/Suzuki-Miyaura cross-coupling sequences, which offer a streamlined approach to synthesizing biaryl compounds from two different aryl halides. mdpi.comresearchgate.netmedium.com For example, 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine (B1630591) has been used in a palladium-catalyzed one-pot reaction to prepare a variety of symmetrical and unsymmetrical biaryl compounds in excellent yields. rsc.orgresearchgate.net This one-pot process involves the initial borylation of an aryl halide, followed by the addition of a second aryl halide and a base to effect the subsequent Suzuki-Miyaura coupling, all in the same reaction vessel. mdpi.com

| Ligand | Reaction Type | Substrates | Outcome | Ref |

| 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine | One-pot borylation/Suzuki-Miyaura | Aryl bromides and chlorides | Symmetrical and unsymmetrical biaryls | rsc.orgresearchgate.net |

| MeO-CM-phos | Borylation | Aryl mesylates and tosylates | Arylboronates | orgsyn.org |

Heck Arylation and Alkoxycarbonylation Reactions

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a powerful tool for C-C bond formation. wikipedia.orgresearchgate.net While phosphine-free systems are often employed, bulky phosphine ligands can enhance catalyst stability and activity. organic-chemistry.org this compound derivatives have found application in related transformations.

Alkoxycarbonylation, the introduction of an ester functionality onto an aryl or vinyl halide, is another important palladium-catalyzed reaction. Research has shown that silica-supported palladium phosphine complexes can act as efficient and recyclable catalysts for the alkoxycarbonylation of aryl iodides. rsc.org While direct examples using this compound are less common in the provided context, the principles of using bulky, electron-rich phosphines to promote such reactions are well-established. rptu.de

Hydrofunctionalization Reactions Involving this compound

Hydrosilylation of Olefins: Regioselectivity and Mechanism

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental transformation in organosilicon chemistry. The regioselectivity of this reaction, which dictates whether the silyl (B83357) group adds to the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the olefin, is a key consideration. The choice of catalyst and ligand, such as this compound, can significantly influence the outcome of the reaction.

The most common mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. libretexts.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination of the alkylsilane product. libretexts.org A modified Chalk-Harrod mechanism involves olefin insertion into the metal-silyl bond. libretexts.org

The regioselectivity of hydrosilylation is influenced by several factors, including the substrate, the silane, and the catalyst system. For terminal olefins, anti-Markovnikov addition is generally favored, leading to the formation of linear alkylsilanes. However, the formation of branched, Markovnikov products can also occur.

Recent advances have focused on the development of catalysts that provide high regioselectivity. For example, cobalt complexes with N-heterocyclic carbene ligands have been shown to exhibit ligand-controlled regioselectivity in the hydrosilylation of olefins, affording either anti-Markovnikov or Markovnikov products depending on the ligand structure. researchgate.net Iron-based catalysts have also been developed for the highly selective hydrosilylation of terminal olefins. escholarship.org

While the specific use of this compound in these examples is not explicitly mentioned, its bulky and electron-rich nature would be expected to influence the steric and electronic environment of the metal center, thereby impacting the regioselectivity and efficiency of the hydrosilylation reaction.

This compound in Asymmetric Catalysis

Enantioenriched P-stereogenic phosphines, where the phosphorus atom is a stereocenter, are a valuable class of ligands in asymmetric catalysis. nih.gov The proximity of the stereogenic center to the metal's active site can lead to unique enantioselective induction. nih.gov The synthesis of these ligands, however, can be challenging.

A significant advancement in this area is the nickel-catalyzed asymmetric cross-coupling reaction of secondary phosphines with bromoalkynes to produce P-stereogenic alkynylphosphines. nih.gov This method is notable for its ability to tolerate bulky secondary phosphines, including those with tert-butyl or mesityl substituents, which have been problematic in previously reported systems. nih.gov The resulting P-stereogenic alkynylphosphines are versatile building blocks that can be further derivatized into a variety of useful phosphine ligands. nih.gov

While this compound itself is not chiral, its structural motifs are relevant to the design of P-stereogenic ligands. The successful use of bulky phosphines in the aforementioned nickel-catalyzed reaction underscores the potential for developing asymmetric catalytic systems based on sterically demanding phosphine ligands.

The following table provides a summary of the research findings discussed in this article:

| Catalytic Application | Reaction Type | Key Findings |

| P(III)-Directed C-H Functionalization | Ortho-C-H Borylation | Phosphine acts as a directing group for selective ortho-functionalization. nsf.gov |

| Synergistic Catalysis | Heterometallic C-H Activation (Ni-Al) | Exogenous phosphine ligand accelerates the reaction. chemrxiv.org |

| Acceptorless Dehydrogenation | Dehydrogenation of Heterocycles | Ruthenium and cobalt catalysts are effective for this transformation. ias.ac.innih.gov |

| Hydrosilylation of Olefins | Hydrofunctionalization | Regioselectivity is influenced by the catalyst and ligand system. libretexts.orgresearchgate.net |

| Asymmetric Hydrofunctionalization | Hydrophosphinylation of Dienes | Chiral ligands enable high enantioselectivity. escholarship.org |

| Asymmetric Catalysis | P-Stereogenic Phosphine Synthesis | Nickel-catalyzed cross-coupling allows for the synthesis of bulky P-stereogenic phosphines. nih.gov |

Asymmetric Hydrogenation of Unsaturated Substrates

The asymmetric hydrogenation of unsaturated compounds is a cornerstone of modern organic synthesis, providing access to chiral molecules with high atom economy. The efficacy of this transformation heavily relies on the design of chiral metal-ligand complexes, where phosphines are a dominant class of ligands. sigmaaldrich.com Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, when paired with chiral phosphorus ligands, are powerful catalysts for the hydrogenation of prochiral alkenes, ketones, and imines. sigmaaldrich.comsioc-journal.cnchemrxiv.org

The development of electron-rich, sterically hindered phosphine ligands is crucial for enhancing catalyst activity and selectivity. sigmaaldrich.com Although specific studies detailing the use of this compound in asymmetric hydrogenation are not prominent, the characteristics of its structural components are well-studied. For instance, ligands with bulky substituents are known to create a chiral pocket around the metal center, influencing the enantioselectivity of the hydrogenation. rsc.orgacs.org Chiral spiro-phosphine ligands, which possess rigid and bulky scaffolds, have shown excellent activity and enantioselectivity in iridium-catalyzed hydrogenations of various unsaturated carboxylic acids. rsc.org This suggests that a chiral variant of a bulky phosphine like this compound could be a promising candidate for such reactions.

Asymmetric Addition Reactions (e.g., Aryl Boronic Acids to α-Keto Esters)

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds enantioselectively. The choice of the chiral ligand is critical, with various phosphines, dienes, and phosphoramidites being successfully employed. scbt.comresearchgate.netorganic-chemistry.org For these reactions, the supporting phosphine ligand on the rhodium center has been found to significantly affect the competition between the desired 1,4-conjugate addition and potential side reactions like Heck-type coupling.

While direct applications of this compound are not explicitly documented for the asymmetric addition to α-keto esters, related bulky and electron-rich phosphines have been investigated. For example, Ru-monophosphine catalysts have been used for the enantioselective addition of arylboronic acids to aliphatic aldehydes, where the nature of the P-chiral monophosphorous ligand dictates the enantioselectivity. nih.gov The combination of steric bulk and electron-donating properties in this compound makes it a plausible ligand for such transformations, potentially enhancing the rate of key steps like oxidative addition and reductive elimination in the catalytic cycle. orgsyn.org

Stereoselective Synthesis of P-Stereogenic Compounds

P-stereogenic phosphines are a valuable class of chiral ligands and organocatalysts. Their synthesis often involves the use of chiral auxiliaries, resolution of racemates, or catalytic asymmetric methods. rsc.orgresearchgate.net A common strategy involves the use of menthyl phosphinates as chiral precursors, which can be transformed into a variety of P-stereogenic secondary and tertiary phosphine oxides and, subsequently, the desired phosphines. rsc.orgscripps.edu

Another approach is the metal-catalyzed asymmetric C-P coupling reaction. For instance, a palladium-catalyzed process has been developed for the synthesis of axially and P-chiral phosphine oxides through a dynamic kinetic asymmetric transformation of heterobiaryls and kinetic resolution of secondary phosphine oxides. acs.org In one study, it was noted that increasing the steric hindrance of the phosphine oxide substrate, such as with mesityl(phenyl)phosphine oxide, could completely inhibit the coupling reaction, highlighting the profound impact of steric factors. acs.org While this compound is not reported as a catalyst for these transformations, the synthesis of such a P-chiral compound itself would likely rely on these established stereoselective methods. researchgate.netresearchgate.net

Photoredox-Catalyzed Asymmetric Synthesis of Chiral Phosphines

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions. nih.gov This strategy has been applied to the synthesis of chiral compounds, including the challenging construction of P-chiral phosphines. nih.govnih.gov One approach involves a synergistic system combining a photocatalyst with a chiral Lewis acid to achieve an enantioselective radical addition to α-substituted vinylphosphine oxides, yielding α-chiral alkyl phosphorus compounds. nih.gov

Another strategy employs cooperative phosphine and photoredox catalysis to activate N-H bonds for reactions like intermolecular olefin hydroamination. nih.govescholarship.org In these systems, a phosphine radical cation is generated, which then participates in the catalytic cycle. While this compound has not been specifically cited in these reports, the general mechanism often involves common tertiary phosphines like triphenylphosphine (B44618) or tricyclohexylphosphine (B42057). nih.gov The development of chiral phosphites has also enabled photoredox-catalyzed dynamic kinetic asymmetric transformations to access atropisomeric compounds. chemrxiv.org

Other Catalytic Applications

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and narrow polydispersity. chemrxiv.orgcmu.edu Ruthenium-based complexes have proven to be highly efficient catalysts for this process. Research has shown that the ligand associated with the ruthenium center is critical for catalyst performance. Specifically, basic and bulky phosphines are highly effective. uliege.beuliege.be

In the controlled radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene, ruthenium complexes of the type [RuCl2(p-cymene)(PR3)] have been extensively studied. uliege.be It was found that catalysts bearing sterically demanding and basic phosphines, such as tricyclohexylphosphine (PCy3) and dicyclohexylphenylphosphine, exhibited high catalytic activity and excellent control over the polymerization, leading to low polydispersity indices (Mw/Mn ≈ 1.1). uliege.be Furthermore, related studies on ruthenium-N-heterocyclic carbene (NHC) catalysts showed that NHC ligands bearing a mesityl group were among the most efficient for the ATRP of MMA. uliege.be

Given that this compound combines the key structural features of these successful ligands—the bulky, basic dicyclohexylphosphino group and the sterically demanding mesityl group—it is expected to be a highly effective ligand for Ru-catalyzed ATRP of vinyl monomers.

Table 1: Performance of Bulky Phosphine Ligands in Ru-Catalyzed ATRP of Methyl Methacrylate uliege.be Data presented for analogous ligands to infer potential performance.

| Ligand (PR₃) | Conversion (%) | Mₙ (Experimental) | Mₙ (Theoretical) | Mₙ/Mₙ |

|---|---|---|---|---|

| Tricyclohexylphosphine | 95 | 72,000 | 76,000 | 1.1 |

| Dicyclohexylphenylphosphine | 90 | 68,000 | 72,000 | 1.1 |

Conditions: [MMA]₀:[Initiator]₀:[Ru]₀ = 800:2:1, 85 °C.

The Heine reaction involves the rearrangement of N-acylaziridines to form oxazolines. This transformation can be catalyzed by nucleophilic phosphines under neutral conditions. nih.govnih.gov Research has demonstrated that electron-rich phosphines are particularly efficient catalysts for this regioselective rearrangement, leading to excellent yields. nih.gov The proposed mechanism involves the nucleophilic attack of the phosphine on the aziridine (B145994) ring, forming a phosphonium (B103445) intermediate, which then undergoes cyclization and elimination of the catalyst. nih.govnih.gov

While detailed studies on the use of this compound in the Heine reaction are scarce, its properties as a bulky and electron-rich phosphine align with the requirements for an effective catalyst in this transformation. americanchemicalsuppliers.com The steric hindrance provided by the cyclohexyl and mesityl groups could influence the regioselectivity and rate of the reaction.

Mechanistic Investigations of Dicyclohexyl Mesityl Phosphine Catalyzed Reactions

Mechanistic Pathways in Cross-Coupling Processes

Cross-coupling reactions catalyzed by palladium complexes are fundamental for C-C bond formation. The general mechanism is understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. nih.govnih.govuwindsor.ca The specific role and influence of the dicyclohexyl(mesityl)phosphine ligand within this catalytic cycle are inferred from its performance under various conditions.

Detailed kinetic or computational studies specifically elucidating the rates and transition states of the individual oxidative addition, transmetalation, and reductive elimination steps for a palladium catalyst bearing the this compound ligand are not extensively detailed in the available literature. Generally, for palladium-catalyzed cross-coupling, these three steps form the core of the catalytic cycle. nih.govlibretexts.org Oxidative addition of an aryl halide to a Pd(0) species initiates the cycle, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The steric bulk of the dicyclohexyl and mesityl groups on the phosphine (B1218219) ligand is expected to facilitate the reductive elimination step and promote the formation of the active monoligated Pd(0) species, which is often crucial for high catalytic activity. nih.gov

The efficiency of catalytic systems employing ligands similar to this compound is highly dependent on catalyst loading and reaction conditions. A catalytic system comprising Pd(OAc)₂ and the structurally related (2-mesitylindenyl)dicyclohexylphosphine ligand has demonstrated high activity in the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl chlorides in water. core.ac.uk This system is effective even at ultra-low catalyst loadings, achieving high turnover numbers (TON). nih.gov

The development of highly tunable and air-stable indolyl phosphine ligands, which share structural motifs with this compound in terms of steric bulk and electron-richness, has also shed light on the importance of the ligand architecture. For Suzuki-Miyaura couplings of unactivated aryl chlorides, catalyst loadings can be reduced to as low as 0.02 mol% while maintaining high efficiency. organic-chemistry.org Mechanistic insights suggest that the steric and electronic properties of the ligand are critical for stabilizing the palladium catalyst. organic-chemistry.org

Below is a table summarizing the reaction conditions for a highly active Suzuki-Miyaura coupling system using a ligand analogous to this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂ | core.ac.uknih.gov |

| Ligand | (2-Mesitylindenyl)dicyclohexylphosphine | core.ac.uknih.gov |

| Solvent | Water | core.ac.uknih.gov |

| Base | K₃PO₄·3H₂O | nih.gov |

| Additive | Me(octyl)₃N⁺Cl⁻ (Phase-Transfer Reagent) | core.ac.uk |

| Catalyst Loading | As low as 0.02 mol% | nih.govorganic-chemistry.org |

| Substrates | Aryl and heteroaryl chlorides | core.ac.uknih.gov |